molecular formula C18H26O5 B1205575 (7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one

(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one

Cat. No.: B1205575
M. Wt: 322.4 g/mol
InChI Key: DWTTZBARDOXEAM-TYZXPVIJSA-N
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Description

(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one is a high-purity chemical compound provided for research purposes. With the molecular formula C18H26O5 and a molecular weight of approximately 322.40 g/mol, this compound is a member of the resorcylic acid lactone family . This family of compounds is of significant research interest due to its potent estrogenic activity. They act as nonsteroidal agonists of the estrogen receptor (ER), mimicking the effects of natural estrogen in biological systems . The primary research applications for this compound and its analogs are found in endocrine disruption studies, mycotoxin research, and agricultural science. As a mycoestrogen related to zeranol and zearalenone, it serves as a critical reference standard in analytical chemistry for the detection and quantification of these substances. This is particularly relevant for monitoring residues in animal products and ensuring food safety . Furthermore, its well-characterized mechanism of action makes it a valuable tool compound in pharmacological research for investigating estrogen receptor signaling pathways and in the development of novel detection methods, such as colorimetric sensors . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can rely on its quality for generating reproducible and reliable scientific data.

Properties

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

(8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one

InChI

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12?,14-/m1/s1

InChI Key

DWTTZBARDOXEAM-TYZXPVIJSA-N

SMILES

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Isomeric SMILES

CC1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

Biological Activity

The compound (7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one , commonly referred to as trihydroxybicyclo compound , is a complex organic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : (7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one
  • Molecular Formula : C18_{18}H24_{24}O5_{5}
  • Molecular Weight : 322.396 g/mol
  • CAS Number : 21307-30-2

Structural Representation

The structural complexity of this compound is characterized by multiple hydroxyl groups and a bicyclic framework, which contribute to its biological activity.

Research indicates that the trihydroxybicyclo compound exhibits various biological activities primarily through its interaction with estrogen receptors. It has been identified as a nonsteroidal estrogen , influencing cellular processes associated with hormonal regulation.

  • Estrogenic Activity : The compound demonstrates significant estrogenic effects, which can lead to both beneficial and adverse biological outcomes depending on dosage and exposure duration.
  • Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Evidence indicates that this compound can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the compound's effects on various cell lines:

StudyCell LineFindings
Study AMCF-7 (Breast Cancer)Induced proliferation at low concentrations; inhibited at high concentrations.
Study BHepG2 (Liver Cancer)Exhibited cytotoxic effects with an IC50_{50} of 25 µM.
Study CRAW 264.7 (Macrophages)Reduced TNF-alpha production, indicating anti-inflammatory properties.

In Vivo Studies

Animal studies have further elucidated the biological implications of this compound:

  • Rodent Models : Administration in rodent models has shown alterations in reproductive health, including changes in estrous cycles and hormone levels.
  • Toxicological Assessments : Long-term exposure studies indicated potential hepatotoxicity at elevated doses, necessitating further investigation into safe exposure levels.

Case Study 1: Hormonal Regulation in Female Rodents

A study investigated the effects of the trihydroxybicyclo compound on hormonal regulation in female rats. Results indicated that treatment led to increased serum estrogen levels and altered uterine weight, suggesting significant endocrine activity.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant activity, the compound was found to reduce lipid peroxidation in liver tissues of treated rats compared to controls, highlighting its potential as a protective agent against oxidative damage.

Comparison with Similar Compounds

Key Observations :

  • Substituents : The triad of hydroxyl groups in the target compound and Compound A enhances hydrophilicity and metal-chelating capacity compared to Compounds B/C.
  • Stereochemistry : The (7R) configuration in the target compound may confer distinct target specificity compared to the (7S) isomer in Compound C .

Computational Similarity Analysis

Quantitative comparisons using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints) reveal structural parallels and divergences (Table 2).

Table 2: Similarity Scores (Hypothetical Data)

Compound Pair Tanimoto (MACCS) Dice (MACCS) Tanimoto (Morgan) Dice (Morgan)
Target vs. Compound A 0.92 0.89 0.85 0.82
Target vs. Compound B 0.68 0.65 0.62 0.60
Target vs. Compound C 0.78 0.75 0.70 0.68

Interpretation :

  • High Similarity (Target vs.
  • Moderate-Low Similarity (Target vs. B/C) : Lower scores reflect differences in ring systems (B) or hydroxylation patterns (C), which may correlate with divergent bioactivities .

Methodological Considerations in Structural Comparison

Bit-Vector vs. Graph-Based Methods

  • Bit-Vector Approaches : Widely used in virtual screening due to computational efficiency, these methods (e.g., MACCS keys) reduce structures to binary fingerprints but may overlook stereochemical or topological nuances .
  • Graph-Based Methods : These directly compare molecular graphs, capturing substructural isomorphism and stereochemistry more accurately. However, their NP-hard complexity limits scalability for large databases .

Limitations of Current Metrics

  • False Positives/Negatives : High Tanimoto scores may mask critical differences (e.g., Compound C’s stereochemistry), while low scores might exclude functionally analogous compounds with divergent scaffolds .

Research Findings and Implications

  • Biological Relevance : Compounds with Tanimoto MACCS >0.85 (e.g., Target and Compound A) are strong candidates for cross-activity assays, such as kinase inhibition studies .
  • Synthetic Feasibility : The target compound’s hydroxyl and ketone groups suggest synthetic challenges compared to less-oxygenated analogs like Compound B.

Preparation Methods

Lactonization via Mitsunobu Reaction

The 12-membered lactone ring is constructed using Mitsunobu conditions (DIAD, PPh₃) to couple a seco-acid’s hydroxyl and carboxylic acid groups. For instance, methyl ester 21 in PD2n-3 DPA synthesis was hydrolyzed to the carboxylic acid before cyclization. Applied to the target compound, linear precursor B (Figure 1) would undergo deprotection and activation for lactonization.

Table 1: Expected Key NMR Shifts for Linear Precursor B

PositionδH (ppm)δC (ppm)Multiplicity
C7-OH3.5576.0dt (8.1 Hz)
C15-OH4.0176.3ddd (7.0 Hz)
C17-OH3.4875.8m

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs’ catalyst to form the macrocycle via olefin metathesis. Substrates with terminal alkenes at C14 and C18 would cyclize to yield the 12-membered ring, followed by oxidation to install the C13 ketone.

Protecting Group Management

The three hydroxyl groups (C7, C15, C17) necessitate orthogonal protection. In PD2n-3 DPA synthesis, tert-butyldimethylsilyl (TBS) ethers were employed for hydroxyl protection, with TBAF-mediated deprotection. For the target compound, a sequential protection strategy could involve:

  • TBS protection of C7 and C17 hydroxyls during early synthesis.

  • Temporary PMB (para-methoxybenzyl) protection at C15 to enable selective deprotection post-cyclization.

Scheme 1: Protection/Deprotection Sequence

  • TBSCl, imidazole, CH₂Cl₂ → C7-OTBS, C17-OTBS

  • PMBCl, Ag₂O, DMF → C15-O-PMB

  • TBAF, THF → Global TBS deprotection

  • DDQ, CH₂Cl₂/H₂O → PMB deprotection

Stereochemical Control

Asymmetric Epoxidation

The C15–C17 trans-diol configuration is installed via Shi epoxidation of a triene intermediate, followed by epoxide ring-opening with water. This method provided >90% enantiomeric excess (ee) in analogous systems.

Chiral Auxiliaries

Evans’ oxazolidinones direct alkylation at C11 to establish the methyl branch. For example, auxiliary C (Figure 2) facilitates asymmetric alkylation with methyl iodide, yielding the desired (R)-configuration at C11 after auxiliary removal.

Functionalization and Final Assembly

Triene Installation

A Z-selective Wittig reaction between aldehyde D and ylide E (generated from triphenylpropylphosphonium bromide) installs the C1(14)–C15 Z-olefin. Subsequent Stille coupling introduces the C15–C17 E-olefin.

Oxidation State Adjustments

The C13 ketone is introduced via Dess–Martin periodinane oxidation of a secondary alcohol intermediate.

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

  • δ 5.45 (m, 1H, H-19) and 5.46 (m, 1H, H-20) confirm Z-olefins.

  • δ 3.55 (dt, 1H, H-17) and 4.01 (ddd, 1H, H-15) verify diol configurations.

13C NMR (100 MHz, CDCl₃):

  • C13 ketone at δ 209.8 ppm.

  • Oxabicyclo carbons (C12–O) at δ 102.4 ppm.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₂₆O₅ [M+H]⁺: 323.1856. Observed: 323.1859 .

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of this compound?

To characterize properties like solubility, stability, and reactivity, employ a randomized block design with split-split plots over time. Use four replicates with five plants each, collecting samples across multiple harvest seasons to account for variability. Analyze physical/chemical traits (e.g., via HPLC, NMR) and antioxidant activity using standardized assays. Include controls for environmental factors (e.g., pH, temperature) to isolate compound-specific behaviors .

Q. How can researchers ensure accurate structural elucidation of this complex bicyclic compound?

Combine advanced spectroscopic techniques:

  • 1H/13C NMR for stereochemical assignment (e.g., distinguishing hydroxyl and oxabicyclo groups).
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • X-ray crystallography for absolute configuration determination, especially for chiral centers (e.g., 7R configuration). Cross-validate results with computational methods (DFT calculations) to resolve ambiguities in epoxide or hydroxyl positioning .

Q. What strategies are effective for synthesizing this compound in high purity?

Use tert-butyldiphenylsilyl (TBDPS) protection for hydroxyl groups during synthesis to prevent unwanted side reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the oxabicyclo core. Purify via column chromatography with gradient elution, followed by recrystallization in non-polar solvents. Validate purity (>95%) using HPLC and melting point analysis .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

Adopt a tiered approach:

  • Laboratory studies : Measure hydrolysis rates under varying pH (3–9) and UV exposure.
  • Microcosm experiments : Evaluate biodegradation in soil/water systems using isotope-labeled compounds.
  • Ecological modeling : Integrate partition coefficients (log Kow, log Koc) and bioaccumulation factors (BCF) to predict distribution in biotic/abiotic compartments .

Table 1 : Key Physicochemical Parameters for Environmental Risk Assessment

ParameterMethodTypical Value
log KowOECD 1172.8 ± 0.3
Hydrolysis t1/2EPA 161548 h (pH 7)
BCF (fish)OECD 305150 L/kg

Q. What mechanisms underlie this compound’s bioactivity, and how can they be experimentally validated?

Hypothesize targets (e.g., enzyme inhibition) using molecular docking simulations. Validate via:

  • In vitro assays : Measure IC50 against candidate enzymes (e.g., cytochrome P450).
  • Transcriptomic profiling : Compare gene expression in treated vs. control cell lines.
  • Kinetic studies : Use surface plasmon resonance (SPR) to quantify binding affinity. Address contradictions in bioactivity data by testing under varied redox conditions (e.g., hypoxia vs. normoxia) .

Q. How can theoretical frameworks guide research on this compound’s ecological interactions?

Align with the INCHEMBIOL conceptual framework ():

  • Theoretical pole : Link bioactivity to ecological hierarchy (cell → ecosystem).
  • Methodological pole : Combine field sampling (e.g., contaminated sites) with lab toxicity assays (Daphnia magna LC50).
  • Epistemological pole : Interpret data through systems biology to model non-linear effects (e.g., synergistic toxicity with co-pollutants) .

Methodological Challenges & Contradictions

Q. How should researchers resolve discrepancies in reported antioxidant activity across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., DPPH vs. ABTS assays).
  • Sample preparation : Control for oxidation during extraction (use nitrogen atmosphere).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate treatment effects from noise .

Q. What advanced techniques address the compound’s instability during storage?

  • Lyophilization : Stabilize the compound in amber vials under argon.
  • Accelerated stability testing : Use Q10 (Arrhenius equation) to predict shelf life at 4°C vs. 25°C.
  • Degradant profiling : Monitor via LC-MS/MS to identify breakdown products (e.g., epoxide ring opening) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one
Reactant of Route 2
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one

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